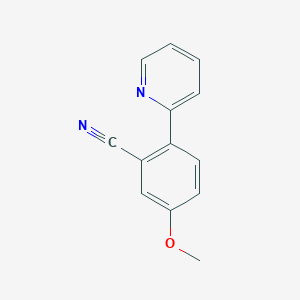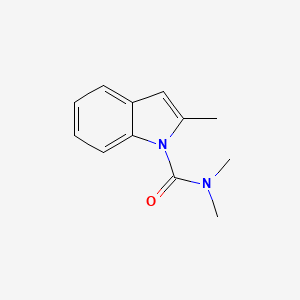
N,N,2-Trimethyl-1H-indole-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,2-Trimethyl-1H-indole-1-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic organic compounds. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the carboxamide moiety in the indole structure enhances its ability to form hydrogen bonds with various enzymes and proteins, often leading to inhibitory effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethyl-1H-indole-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN) and excess aqueous hypophosphorous acid (H3PO2) under reflux in 1-propanol, yielding the corresponding indole derivative
Industrial Production Methods
Industrial production methods for indole derivatives, including this compound, often involve large-scale cyclization reactions followed by purification processes. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high yield and purity .
化学反应分析
Types of Reactions
N,N,2-Trimethyl-1H-indole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the reactive positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, oxo compounds, and amine derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
N,N,2-Trimethyl-1H-indole-1-carboxamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of N,N,2-Trimethyl-1H-indole-1-carboxamide involves its ability to form hydrogen bonds with enzymes and proteins, leading to inhibition of their activity. The carboxamide moiety plays a crucial role in this interaction by providing sites for hydrogen bonding. This inhibition can affect various molecular targets and pathways, including those involved in cancer cell proliferation, microbial growth, and inflammatory responses .
相似化合物的比较
Similar Compounds
- N,1-Dimethyl-1H-indole-2-carboxamide
- 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide
- 1H-Indole-3-carbaldehyde derivatives
Uniqueness
N,N,2-Trimethyl-1H-indole-1-carboxamide is unique due to its specific substitution pattern, which enhances its ability to form hydrogen bonds and interact with biological targets. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents .
属性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
N,N,2-trimethylindole-1-carboxamide |
InChI |
InChI=1S/C12H14N2O/c1-9-8-10-6-4-5-7-11(10)14(9)12(15)13(2)3/h4-8H,1-3H3 |
InChI 键 |
AZOVXFBMWDPFIB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC=CC=C2N1C(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Indazole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)-](/img/structure/B12536234.png)

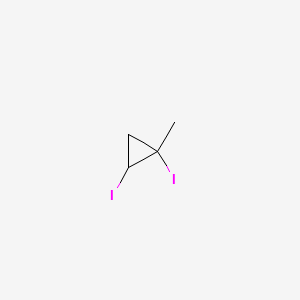
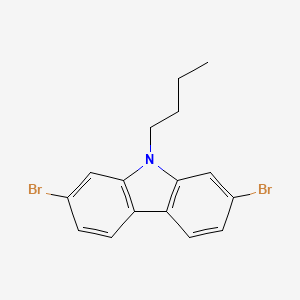
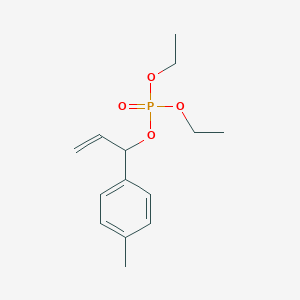
![2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B12536271.png)
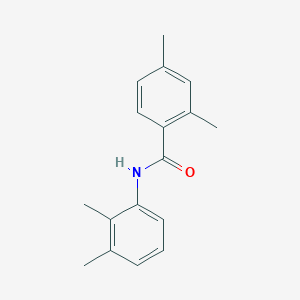

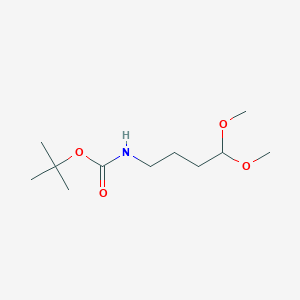
![N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide](/img/structure/B12536283.png)
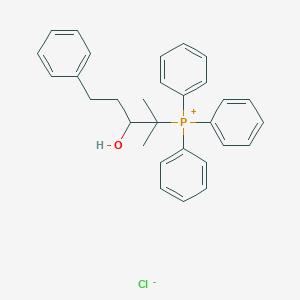
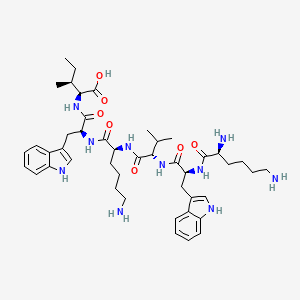
![5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione](/img/structure/B12536300.png)
